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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic
layer deposition (ALD) of high-purity copper (Cu) and copper oxide (Cuz0) thin films utilizing
the precursor bis(dimethylamino-2-propoxy)copper(ll), commonly referred to as Cu(dmap)-.
This precursor is advantageous for its ability to deposit films at low temperatures, offering a
pathway to high-quality films with minimal thermal budget.

Introduction to Cu(dmap)z for ALD

Bis(dimethylamino-2-propoxy)copper(ll) is a solid, dark purple coordination complex with the
chemical formula Cu(CsH12NO)2.[1] It has emerged as a versatile precursor for both chemical
vapor deposition (CVD) and ALD of copper-containing thin films.[1] A key advantage of
Cu(dmap): is its ability to participate in self-limiting surface reactions with various co-reactants,
enabling the precise, layer-by-layer growth characteristic of ALD. This allows for the deposition
of highly conformal and uniform films, even on complex topographies.

The selection of the co-reactant is critical as it determines the final film composition (metallic
copper or copper oxide) and influences film properties such as resistivity and purity. This
document will detail protocols using three different co-reactants: tertiary butyl hydrazine (TBH)
for metallic copper films, and water (H20) for copper(l) oxide films.
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Deposition of High-Purity Metallic Copper Films

A low-temperature ALD process using Cu(dmap)z and tertiary butyl hydrazine (TBH) as the
reducing agent has been demonstrated to produce high-quality, low-resistivity copper thin films.
[2][3] This process is particularly effective at temperatures between 80°C and 140°C.[2][3]

Experimental Protocol

A typical ALD cycle for depositing metallic copper using Cu(dmap)2 and TBH consists of four
sequential steps:

Cu(dmap)z Pulse: A pulse of vaporized Cu(dmap)z is introduced into the reactor chamber.
The precursor adsorbs onto the substrate surface.

e Purge 1: The chamber is purged with an inert gas (e.g., N2) to remove any unreacted
Cu(dmap)z and gaseous byproducts.

e TBH Pulse: A pulse of TBH vapor is introduced into the chamber. It reacts with the surface-
adsorbed Cu(dmap)2 species, reducing the copper and forming volatile byproducts.

e Purge 2: The chamber is again purged with an inert gas to remove unreacted TBH and
reaction byproducts, leaving a pure copper layer on the surface.

This cycle is repeated to achieve the desired film thickness.

Process Parameters

The following table summarizes the optimized process parameters for the ALD of metallic
copper films using Cu(dmap)2 and TBH at a deposition temperature of 120°C.[2]
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Parameter

Value

Notes

Substrate Temperature

80 - 140 °C

Self-limiting growth
demonstrated at 120°C.[2][3]

Cu(dmap)2 Source

Not specified, but sufficient to

generate adequate vapor

Temperature
pressure.
Longer pulses can lead to
Cu(dmap)2 Pulse Time 10s increased film roughness and
cracks.[2]
TBH Pulse Time 0.2s
Sufficient to prevent chemical
Purge Times 10s vapor deposition (CVD) type

reactions.

Film Properties and Characteristics
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Property

Value

Conditions |/ Notes

Growth Per Cycle (GPC)

~0.17 Alcycle (initial)

During the first 125-1000
cycles on native oxide
terminated Si.[2][3]

~0.05 A/cycle (steady-state)

After complete surface

coverage.[3]

Resistivity

1.9 uQ-cm

For a 54 nm film deposited at
120°C.[3]

Purity

~99.4 at. %

Main impurities are hydrogen

and oxygen.[3]

Film Continuity

Critical thickness of 10 nm at

80°C.[2]

Crystal Structure

Crystalline cubic Cu with a

slight (111) preferred

orientation.[3]

Substrate Compatibility

Si with native oxide, soda lime
glass, Al203, hydrogen-
terminated Si, TiN, and Ru.[2]

[3]

Deposition of Copper(l) Oxide (Cuz0) Films

When water is used as the co-reactant with Cu(dmap)z, copper(l) oxide (Cuz0) films can be

deposited.[4][5][6] This process is typically carried out at temperatures between 110°C and

175°C.[5][6]

Experimental Protocol

The ALD cycle for depositing Cuz0 is analogous to that for metallic copper, with water vapor

replacing TBH as the oxygen source:

e Cu(dmap)z Pulse
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e Purge 1
e H20 Pulse
e Purge 2

This sequence is repeated to build the desired film thickness.

Process Parameters

The following table provides typical process parameters for the ALD of Cuz0 films using
Cu(dmap)z and Hz0.

Parameter Value Notes

Substrate Temperature 110-175°C

No significant vapor pressure
Cu(dmap)2 Source

100 °C observed at lower
Temperature
temperatures.[4]
Cu(dmap)2 Pulse Time 10s
H20 Pulse Time 15ms
Purge Times 30s

Film Properties and Characteristics
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Property

Value

Conditions | Notes

Growth Per Cycle (GPC)

0.12 +0.02 A/cycle

Measured using an in-situ

quartz crystal microbalance

(QCM).[4][5][6]

Film Composition

Cu20

Confirmed by X-ray
photoelectron spectroscopy
(XPS).[4][5]

Crystal Structure

X-ray amorphous for thin films.

Air Stability

Thin films may oxidize to Cu(ll)

upon air exposure.[4]

Visualizing the ALD Process
ALD Cycle for Metallic Copper Deposition

One ALD Cycle
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Caption: ALD cycle for metallic copper deposition.

Experimental Workflow for ALD Film Deposition and

Characterization
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Caption: General experimental workflow for ALD.

Safety and Handling Precautions

e Cu(dmap)2: This precursor is sensitive to air and moisture and should be handled and stored
under an inert atmosphere (e.g., in a glovebox).[1] It can cause skin and serious eye
irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment
(PPE), including gloves and safety glasses, should be worn at all times.

o Tertiary Butyl Hydrazine (TBH): TBH is a flammable and toxic liquid. It should be handled in a
well-ventilated area, preferably within a fume hood.

o General ALD Safety: ALD systems operate under vacuum and involve heated components.
Adhere to all safety protocols for the specific ALD reactor being used. Ensure proper
handling and disposal of all chemical waste.
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These application notes and protocols provide a foundation for the successful deposition of
copper and copper oxide thin films using Cu(dmap)z. For specific applications, further
optimization of the process parameters may be necessary to achieve the desired film
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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